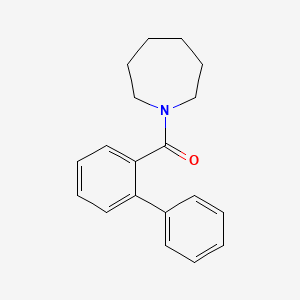![molecular formula C14H19ClN2O3S B5856024 N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5856024.png)
N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, commonly known as CP-945,598, is a chemical compound that has been studied for its potential use in scientific research. It is a selective antagonist of the cannabinoid receptor type 1 (CB1), which is found predominantly in the central nervous system.
科学的研究の応用
CP-945,598 has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the study of the endocannabinoid system, which plays a critical role in a wide range of physiological processes, including pain sensation, appetite regulation, and immune function. CP-945,598 has been shown to selectively block the N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide receptor, which could provide insights into the function of this receptor and its role in various physiological processes.
作用機序
CP-945,598 acts as a selective antagonist of the N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide receptor, which is found predominantly in the central nervous system. When CP-945,598 binds to the N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide receptor, it prevents the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, as well as exogenous cannabinoids, such as delta-9-tetrahydrocannabinol (THC). This results in a reduction in the activity of the endocannabinoid system, which can have a wide range of effects on physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CP-945,598 are largely dependent on the specific physiological process being studied. However, studies have shown that CP-945,598 can have effects on pain sensation, appetite regulation, and immune function, among other processes. For example, studies have shown that CP-945,598 can reduce pain sensation in animal models, suggesting that it could have potential use as an analgesic. Additionally, studies have shown that CP-945,598 can reduce food intake and body weight in animal models, suggesting that it could have potential use in the treatment of obesity.
実験室実験の利点と制限
One of the main advantages of CP-945,598 in scientific research is its selectivity for the N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide receptor. This allows researchers to specifically target this receptor and study its function without affecting other receptors in the endocannabinoid system. Additionally, CP-945,598 is readily available for scientific research purposes, making it a convenient tool for researchers. However, one limitation of CP-945,598 is its potential for off-target effects, particularly at high concentrations. Researchers must carefully control the concentration of CP-945,598 to avoid potential off-target effects.
将来の方向性
There are many future directions for research on CP-945,598. One area of research is in the study of the endocannabinoid system and its role in various physiological processes. Additionally, CP-945,598 could be studied for its potential use in the treatment of pain, obesity, and other conditions. Finally, researchers could explore the potential of CP-945,598 as a tool for studying the N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide receptor and its function in various physiological processes. Overall, CP-945,598 is a promising compound for scientific research, and further studies could provide valuable insights into its potential applications.
合成法
The synthesis of CP-945,598 involves multiple steps, starting with the reaction of 4-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-pyrrolidinyl)ethylamine to form the amide intermediate, which is subsequently treated with methanesulfonyl chloride to form the final product, CP-945,598. The synthesis method has been optimized to produce high yields of pure product, making CP-945,598 readily available for scientific research purposes.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-11-9-12(15)5-6-13(11)17(21(2,19)20)10-14(18)16-7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQRGBWXAJMUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)N2CCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5855970.png)


![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5855987.png)



![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856018.png)
![benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5856020.png)

![N'-[(3,4,5-triethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5856044.png)
